molecular formula C16H15BrO B14761812 Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- CAS No. 1146-83-4

Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-

Cat. No.: B14761812
CAS No.: 1146-83-4
M. Wt: 303.19 g/mol
InChI Key: XLSFJNXZQOBINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)-, also known as (4-bromophenyl)(2,4,6-trimethylphenyl)methanone, is an organic compound with the molecular formula C16H15BrO. This compound is characterized by the presence of a bromophenyl group and a trimethylphenyl group attached to a central methanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 4-bromobenzoyl chloride with 2,4,6-trimethylphenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and automated systems are used to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The bromophenyl group and the trimethylphenyl group contribute to its binding affinity and specificity towards target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the trimethyl groups.

    (4-Bromophenyl)(thiophen-2-yl)methanone: Contains a thiophene ring instead of the trimethylphenyl group.

    (4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains additional hydroxyl and methoxy groups.

Uniqueness

Methanone, (4-bromophenyl)(2,4,6-trimethylphenyl)- is unique due to the presence of both bromophenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and specificity in various chemical reactions and biological interactions .

Properties

CAS No.

1146-83-4

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

(4-bromophenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C16H15BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9H,1-3H3

InChI Key

XLSFJNXZQOBINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.